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Cat. No.: B12794296

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic and
pharmacodynamic properties of methadone, a synthetic opioid with a complex pharmacological
profile. The information is curated to support research, scientific inquiry, and drug development
efforts, with a focus on quantitative data, experimental methodologies, and the underlying
molecular mechanisms.

Pharmacokinetics: The Journey of Methadone in the
Body

Methadone's clinical utility and its associated risks are deeply rooted in its unique
pharmacokinetic profile, characterized by high interindividual variability.[1] It is administered as
a racemic mixture of (R)- and (S)-methadone. The (R)-enantiomer is primarily responsible for
the opioid effects, while the (S)-enantiomer has been linked to adverse cardiac effects like QTc
prolongation.[2]

Absorption

Methadone is well absorbed from the gastrointestinal tract due to its high lipid solubility.[3] Oral
administration is the main route for both pain management and opioid use disorder treatment.

[4]
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» Bioavailability: Following oral administration, the bioavailability of methadone shows
significant variation, ranging from 36% to 100%, with a pooled mean of approximately
85.4%.[3][5][6] Rectal administration also results in high bioavailability, with a mean of 76%.

[7]8]

o Time to Peak Concentration (Tmax): Peak plasma concentrations are typically reached
between 1 to 7.5 hours after oral administration.[3][9] Slower absorption is often observed in
opioid users compared to healthy subjects, which may be due to the pharmacological effect
of opioids in slowing gastric motility.[3]

Distribution

Once absorbed, methadone is extensively distributed throughout the body. Its high lipophilicity
contributes to its accumulation in tissues, creating a reservoir that leads to its long half-life.[10]

o Volume of Distribution (Vd): The apparent volume of distribution is large, approximately 4
L/kg, with a wide range of 2 to 13 L/kg.[1]

o Protein Binding: Methadone is highly bound to plasma proteins (85-90%), particularly alpha-
1-acid glycoprotein (also known as orosomucoid) and, to a lesser extent, albumin.[1][5][11]
[12] This high degree of protein binding can be a source of pharmacokinetic variability and
drug-drug interactions.[10]

Metabolism

Methadone is extensively metabolized in the liver, primarily through the cytochrome P450
(CYP) enzyme system.[13] This metabolic process is the main source of the pronounced
interindividual variability in methadone clearance.[14]

e Primary Pathway: The main metabolic pathway is N-demethylation to form the inactive
metabolite 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP).[2][4]

e CYP Enzyme Involvement: Multiple CYP isoforms are involved, with CYP2B6 and CYP3A4
being the principal enzymes.[14][15][16] Other contributing enzymes include CYP2C19,
CYP2D6, CYP2C9, and CYP2C8.[15][16]
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» Stereoselectivity: The metabolism is stereoselective. CYP2B6 and CYP2D6 primarily
metabolize the less active (S)-methadone, while CYP2C19 and CYP2CS8 preferentially
metabolize the active (R)-methadone.[2][17][18] CYP3A4 shows little to no stereoselectivity.
[21[17]

Excretion

The elimination of methadone and its metabolites occurs through both renal and fecal routes.
[1][19]

» Half-Life (t%2): Methadone has a long and highly variable elimination half-life, ranging from 15
to 60 hours, with some reports extending from 5 to 130 hours.[1][4][17] In opioid-tolerant
individuals, the average half-life is around 24 hours, whereas in opioid-naive individuals, it
can be approximately 55 hours.[4][20]

o Clearance: Total body clearance is subject to wide interindividual variation.[1] Renal
clearance is influenced by urinary pH; acidification of the urine increases the renal excretion
of unchanged methadone.[10]

Data Summary Tables

Table 1: Summary of Methadone Pharmacokinetic Parameters

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4956382/
https://www.researchgate.net/publication/8453400_Bioavailabilities_of_rectal_and_oral_methadone_in_healthy_subjects
https://www.researchgate.net/publication/49737860_Uniform_assessment_and_ranking_of_opioid_Mu_receptor_binding_constants_for_selected_opioid_drugs
https://pmc.ncbi.nlm.nih.gov/articles/PMC4956382/
https://www.researchgate.net/publication/8453400_Bioavailabilities_of_rectal_and_oral_methadone_in_healthy_subjects
https://www.researchgate.net/publication/334539079_A_Sensitive_LC-MSMS_Assay_for_the_Quantification_of_Methadone_and_its_Metabolites_in_Dried_Blood_Spots_Comparison_With_Plasma
https://pubmed.ncbi.nlm.nih.gov/31318842/
https://www.researchgate.net/publication/334539079_A_Sensitive_LC-MSMS_Assay_for_the_Quantification_of_Methadone_and_its_Metabolites_in_Dried_Blood_Spots_Comparison_With_Plasma
https://pubmed.ncbi.nlm.nih.gov/33512019/
https://www.researchgate.net/publication/8453400_Bioavailabilities_of_rectal_and_oral_methadone_in_healthy_subjects
https://pubmed.ncbi.nlm.nih.gov/33512019/
https://experiments.springernature.com/articles/10.1007/978-1-4939-3539-0_11
https://www.researchgate.net/publication/334539079_A_Sensitive_LC-MSMS_Assay_for_the_Quantification_of_Methadone_and_its_Metabolites_in_Dried_Blood_Spots_Comparison_With_Plasma
https://pubmed.ncbi.nlm.nih.gov/27317580/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12794296?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Parameter

Value

Reference(s)

Absorption

Oral Bioavailability

36% - 100% (Mean: ~85.4%)

[LIE3][516]121]

Rectal Bioavailability

~76%

[7](8]

Time to Peak (Tmax)

1-7.5hours

[1]3]

Distribution

Volume of Distribution (Vd)

~4 L/kg (Range: 2 - 13 L/kg)

[1]

Protein Binding 85% - 90% [1][11]

Metabolism

Primary Metabolite EDDP (inactive) [21[4]
CYP2B6, CYP3A4, CYP2C19,

Key CYP Enzymes [14][15][16]
CYP2D6

Excretion

o ) 15 - 60 hours (Range: 5 - 130

Elimination Half-life (t¥%) [1][41117]
hours)

Routes of Elimination Renal and Fecal [1][19]

Table 2: Receptor Binding Affinities of Methadone Enantiomers
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Compound Receptor Affinity (1IC50, nM) Reference(s)
R-methadone pl-opioid 3.0 [22]

p2-opioid 6.9 [22]

S-methadone pl-opioid 26.4 [22]

u2-opioid 88 [22]

Racemic Methadone p-opioid (Ki) 1.7-3.378 [4][23]
d-opioid (Ki) 435 [4]

K-opioid (Ki) 405 [4]

NMDA 2,500 - 8,300 [4]

Pharmacodynamics: How Methadone Acts on the
Body

Methadone's therapeutic effects and toxicities are a result of its complex interactions with
multiple receptor systems in the central nervous system.

Mechanism of Action

Methadone's primary mechanism involves its activity at opioid receptors, but its unique profile
is also due to its action on the NMDA receptor.[3][24]

» p-Opioid Receptor Agonism: Methadone is a potent, full agonist at the p-opioid receptor.[3][6]
This action is responsible for its analgesic effects, respiratory depression, and its ability to
suppress withdrawal symptoms in opioid-dependent individuals.[3] By occupying and
activating these receptors, methadone can block the euphoric effects of other opioids like
heroin.

» NMDA Receptor Antagonism: Both enantiomers of methadone act as noncompetitive
antagonists at the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor.
[4] This action is thought to contribute to its efficacy in treating neuropathic pain, reducing
opioid tolerance, and decreasing cravings.[3][4]
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» Other Receptor Activity: Methadone also has some agonist activity at kappa (k) and sigma
(o) opioid receptors and inhibits the reuptake of serotonin and norepinephrine, which may
also contribute to its analgesic properties.[3][19]

Signaling Pathways

The binding of methadone to its target receptors initiates a cascade of intracellular signaling
events.

» p-Opioid Receptor Signaling: As a G-protein coupled receptor (GPCR) agonist, methadone
binding to the p-opioid receptor activates inhibitory G-proteins (Gi). This leads to the
inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cCAMP) levels. The
activated G-protein also promotes the opening of G-protein-gated inwardly rectifying
potassium (GIRK) channels, causing hyperpolarization, and inhibits voltage-gated calcium
channels, which reduces neurotransmitter release.

e [B-Arrestin Recruitment: Unlike morphine, methadone has been shown to be a [3-arrestin-
biased agonist. It potently induces the recruitment of 3-arrestin-2 to the p-opioid receptor,
which is associated with receptor internalization and desensitization.[2] This property may
contribute to its distinct pharmacological profile compared to other opioids.

Visualizations: Pathways and Workflows
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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